N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
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Overview
Description
The compound “N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide” is a synthetic derivative of sulfonamide . It has a molecular formula of C21H22N4O6S and an average mass of 458.488 Da .
Synthesis Analysis
The compound was characterized by applying 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . More details about the synthesis process are not available in the search results.Molecular Structure Analysis
The compound has a systematic name of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxy-propanamide . The SMILES representation isCC(C(=O)Nc1ccc(cc1)S(=O)(=O)Nc2cc(nc(n2)OC)OC)Oc3ccccc3
. Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a molar volume of 331.4±3.0 cm3 . It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . The polar surface area is 137 Å2, and the polarizability is 46.1±0.5 10-24 cm3 .Scientific Research Applications
Interaction with Bovine Serum Albumin
A study by Meng et al. (2012) explored the fluorescence binding of novel p-hydroxycinnamic acid amides with bovine serum albumin (BSA), providing insights into the molecular interactions and potential biomedical applications of related compounds, including N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide. The research highlighted the synthesis of compounds and their binding constants with BSA, offering a basis for understanding the interactions of similar molecules with proteins Meng, F.-Y., Zhu, J.-M., Zhao, A., Yu, S.-R., & Lin, C.-W., 2012, Journal of Luminescence.
Antibacterial Activities
S. Abdel‐Hafez (2010) synthesized novel selenium-containing sulfa drugs, demonstrating their antibacterial activities. Although the compound this compound was not directly studied, this research provides a framework for understanding how similar sulfamoyl derivatives might exhibit antibacterial properties, contributing to the development of new antimicrobial agents Abdel‐Hafez, S., 2010, Russian Journal of Bioorganic Chemistry.
Synthesis and Potential Antitumor Applications
Gan et al. (2021) discussed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, emphasizing the relevance of similar compounds in medicinal chemistry, particularly in the development of small molecular inhibitors targeting cancer Gan, W., Wu, J., Zhou, H., Liao, M., Zhu, W., & Zheng, P., 2021.
Mechanism of Action
Mode of Action
Based on its structural similarity to sulfonamides, it may inhibit certain enzymes, potentially disrupting cellular processes .
Pharmacokinetics
Its molecular weight (352.36600) and LogP (3.05630) suggest it may have reasonable bioavailability .
Result of Action
A derivative of sulfadimethoxine, which shares structural similarities with this compound, has been shown to inhibit phagocyte oxidative burst and ameliorate inflammation in a mice model .
Safety and Hazards
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O8S/c1-31-19-11-17(22-20(23-19)32-2)24-34(29,30)16-9-3-13(4-10-16)21-18(26)12-33-15-7-5-14(6-8-15)25(27)28/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOIHHXMULYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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